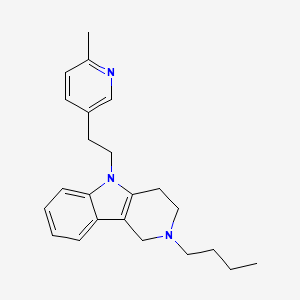

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

説明

The compound 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)- (hereafter referred to as the target compound) is a tetrahydro-pyridoindole derivative with a butyl substituent at position 2 and a 6-methyl-3-pyridylethyl group at position 5.

特性

CAS番号 |

20674-94-6 |

|---|---|

分子式 |

C23H29N3 |

分子量 |

347.5 g/mol |

IUPAC名 |

2-butyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C23H29N3/c1-3-4-13-25-14-12-23-21(17-25)20-7-5-6-8-22(20)26(23)15-11-19-10-9-18(2)24-16-19/h5-10,16H,3-4,11-15,17H2,1-2H3 |

InChIキー |

XIAHJIQQDNEZAT-UHFFFAOYSA-N |

正規SMILES |

CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CN=C(C=C4)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

Key structural differences among analogues lie in substituents at positions 2, 5, and 8 of the pyridoindole core. These modifications significantly influence lipophilicity, bioavailability, and target engagement.

*Estimated based on structural similarity to (XLogP = 4.8 for a butyl-substituted analogue).

Key Observations :

- Mebhydrolin’s benzyl group at position 5 reduces lipophilicity compared to pyridylethyl substituents, aligning with its peripheral antihistaminic action .

Neuroprotective Agents

- Dimebon (Latrepirdine) : Initially developed for Alzheimer’s disease, it modulates mitochondrial calcium homeostasis but failed Phase III trials due to lack of efficacy . The 8-methyl group may limit target specificity compared to the target compound’s unsubstituted indole ring .

- Target Compound: The 2-butyl substituent could enhance mitochondrial membrane interaction, a hypothesized mechanism for neuroprotection . No clinical data exist, but its structural similarity to Dimebon warrants caution regarding off-target effects.

Antihistamines

- Mebhydrolin : A first-generation antihistamine with sedative effects. The 5-benzyl group is critical for H1 receptor antagonism, whereas the target compound’s pyridylethyl group may redirect activity toward CNS targets .

Mutagenicity and Carcinogenicity

- Heterocyclic amines like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) share structural motifs with pyridoindoles. The target compound lacks the aminoimidazole group linked to DNA adduct formation, reducing carcinogenic risk .

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of 1H-Pyrido[4,3-b]indole derivatives, and how are key peaks interpreted?

Q. What synthetic methodologies are effective for constructing the pyrido[4,3-b]indole core?

Methodological Answer: The Pd-catalyzed amidation/cyclization strategy is widely used:

- Step 1 : Coupling of indole precursors with pyridyl-ethylamine derivatives using Pd(PPh3)4 as a catalyst .

- Step 2 : Intramolecular cyclization under reflux in toluene/THF (80–110°C) to form the tetrahydro-pyridoindole core .

- Key Considerations : Use of electron-rich ligands (e.g., XPhos) enhances cyclization efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed elemental analysis data during purity assessment?

Methodological Answer: Discrepancies in elemental analysis (e.g., C, H, N percentages) may arise from residual solvents or incomplete purification:

- Recalibration : Verify instrument calibration using certified reference standards .

- Alternative Methods : Use HPLC (≥95% purity threshold) or combustion analysis for cross-validation .

- Case Study : A pyridoindole derivative showed C% = 70.25 (found) vs. 75.47 (calculated), attributed to residual thiophene solvent; repeated recrystallization from ethanol resolved this .

Q. What strategies improve the yield of the Pd-catalyzed cyclization step in synthesizing substituted pyridoindoles?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Pd(OAc)2 with XPhos ligand improves turnover number compared to Pd(PPh3)4 .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity; toluene/THF (1:1) balances yield (75–85%) and purity .

- Temperature Control : Gradual heating (80°C → 110°C) minimizes side reactions like N-alkylation .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR signals in pyridoindole derivatives with multiple substituents?

Methodological Answer: Overlapping signals (e.g., δ 7.2–7.6 ppm for aromatic protons) can be resolved by:

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to assign ambiguous peaks .

- Deuteration Studies : Exchangeable protons (e.g., NH) disappear in D2O, clarifying neighboring signals .

- Comparative Analysis : Compare spectra with simpler analogs (e.g., unsubstituted pyridoindoles) to identify substituent-induced shifts .

Computational and Mechanistic Insights

Q. What computational tools predict the stability of substituted pyridoindole conformers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。